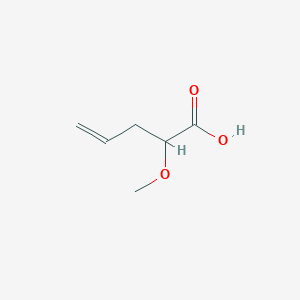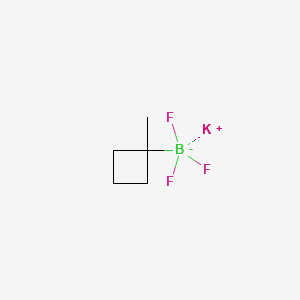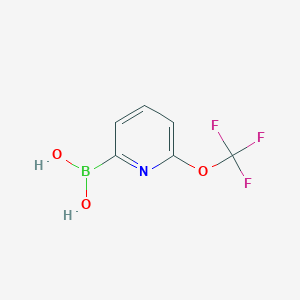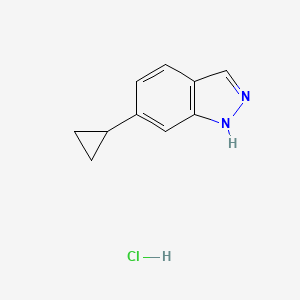
6-cyclopropyl-1H-indazole hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-1H-indazole hydrochloride is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are used in various medicinal applications. The compound features a cyclopropyl group attached to the indazole ring, which can influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the cyclization of 2-azidobenzaldehydes with amines under reductive conditions . Another approach involves the use of transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation .
Industrial Production Methods: Industrial production of 6-cyclopropyl-1H-indazole hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 6-Cyclopropyl-1H-indazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole ring, especially at positions 3 and 5.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of halogenated indazole derivatives.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-1H-indazole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, anti-inflammatory, and antimicrobial properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 6-cyclopropyl-1H-indazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of phosphoinositide 3-kinase δ, which is involved in various cellular processes . The exact pathways and targets can vary depending on the specific biological context.
Comparación Con Compuestos Similares
1H-Indazole: The parent compound without the cyclopropyl group.
2H-Indazole: A tautomeric form of indazole.
3H-Indazole: Another tautomeric form with different stability.
Comparison: 6-Cyclopropyl-1H-indazole hydrochloride is unique due to the presence of the cyclopropyl group, which can enhance its biological activity and stability compared to other indazole derivatives. This structural modification can lead to improved pharmacokinetic properties and target specificity .
Propiedades
Fórmula molecular |
C10H11ClN2 |
|---|---|
Peso molecular |
194.66 g/mol |
Nombre IUPAC |
6-cyclopropyl-1H-indazole;hydrochloride |
InChI |
InChI=1S/C10H10N2.ClH/c1-2-7(1)8-3-4-9-6-11-12-10(9)5-8;/h3-7H,1-2H2,(H,11,12);1H |
Clave InChI |
SBSCBSZSHZSKHX-UHFFFAOYSA-N |
SMILES canónico |
C1CC1C2=CC3=C(C=C2)C=NN3.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


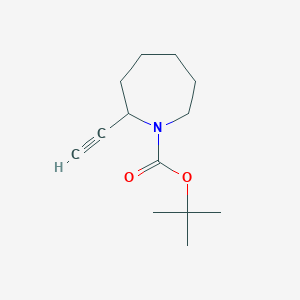
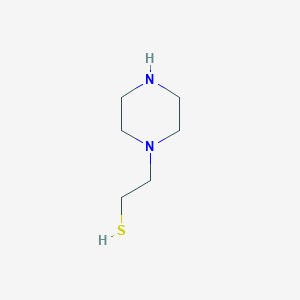
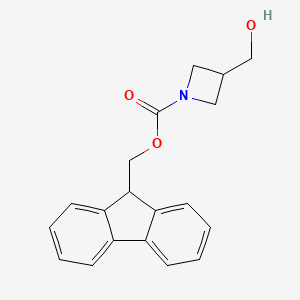
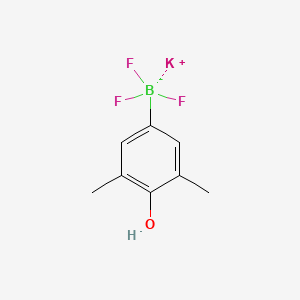
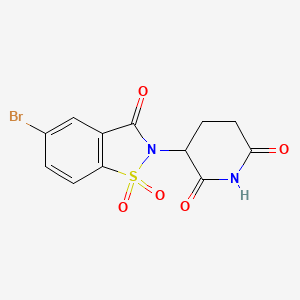
![tert-butyl N-({2-[(fluorosulfonyl)oxy]phenyl}methyl)carbamate](/img/structure/B15298215.png)
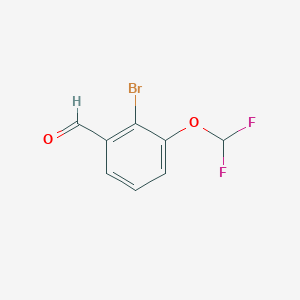
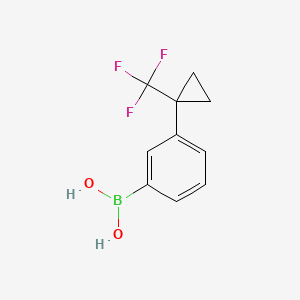
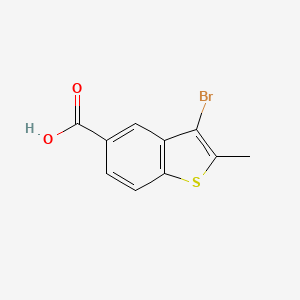
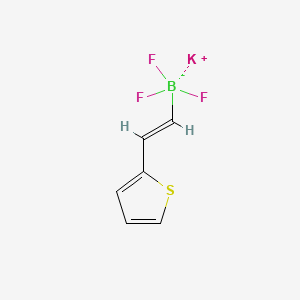
amine hydrochloride](/img/structure/B15298240.png)
